{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone
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Overview
Description
{4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(4-NITROPHENYL)METHANONE is a complex organic compound that features a pyrazole ring, a piperazine ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(4-NITROPHENYL)METHANONE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the pyrazole derivative reacts with piperazine.
Introduction of the Nitrophenyl Group: The nitrophenyl group is incorporated through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, reduced amines, and other functionalized compounds .
Scientific Research Applications
Chemistry
In chemistry, {4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(4-NITROPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and anticancer properties .
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its derivatives are being investigated as potential drug candidates for treating various diseases .
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of {4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(4-NITROPHENYL)METHANONE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Similar in structure but lacks the piperazine and nitrophenyl groups.
4-Nitrophenylpiperazine: Contains the piperazine and nitrophenyl groups but lacks the pyrazole ring.
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid: Similar to the first compound but with a different substitution pattern.
Uniqueness
The uniqueness of {4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(4-NITROPHENYL)METHANONE lies in its combination of the pyrazole, piperazine, and nitrophenyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H21N5O3 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
[4-[(1,3-dimethylpyrazol-4-yl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C17H21N5O3/c1-13-15(11-19(2)18-13)12-20-7-9-21(10-8-20)17(23)14-3-5-16(6-4-14)22(24)25/h3-6,11H,7-10,12H2,1-2H3 |
InChI Key |
UXZISYMWZAEMPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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